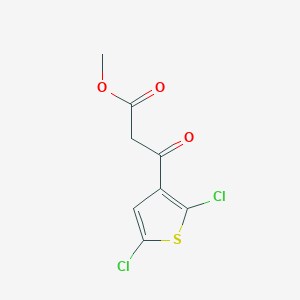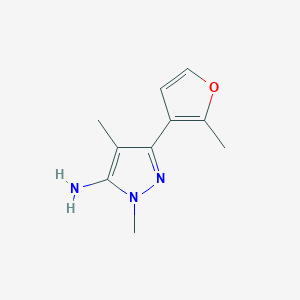![molecular formula C11H19IO2 B13077638 4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
4-[(2-Iodocyclohexyl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Iodocyclohexyl)oxy]oxane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an iodocyclohexyl group attached to an oxane ring, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 4-[(2-Iodocyclohexyl)oxy]oxane typically involves the reaction of 2-iodocyclohexanol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(2-Iodocyclohexyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodocyclohexyl group to a cyclohexyl group.
Substitution: The iodine atom in the iodocyclohexyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(2-Iodocyclohexyl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Iodocyclohexyl)oxy]oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The oxane ring provides stability and enhances the compound’s ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar compounds to 4-[(2-Iodocyclohexyl)oxy]oxane include:
4-[(2-Iodocyclohexyl)oxymethyl]oxane: This compound has a similar structure but with a methylene group between the oxane ring and the iodocyclohexyl group.
4-[(2-Iodocyclooctyl)oxy]oxane: This compound features an iodocyclooctyl group instead of an iodocyclohexyl group.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H19IO2 |
|---|---|
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
4-(2-iodocyclohexyl)oxyoxane |
InChI |
InChI=1S/C11H19IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-11H,1-8H2 |
Clave InChI |
IPGJCBCJRDXFBI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)OC2CCOCC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


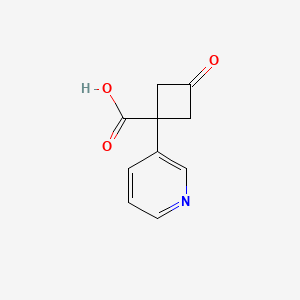
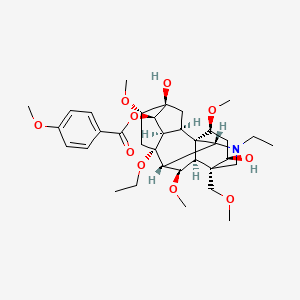
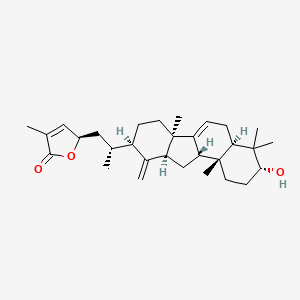
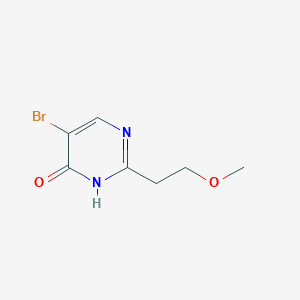
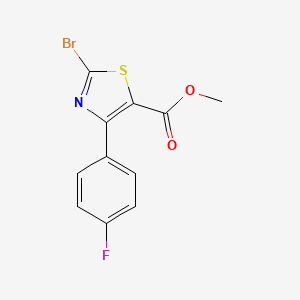
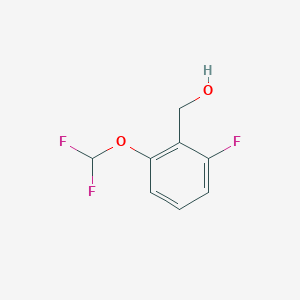
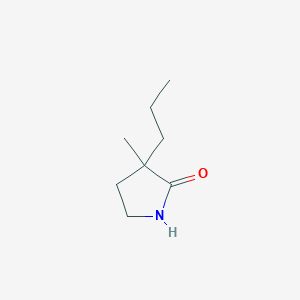
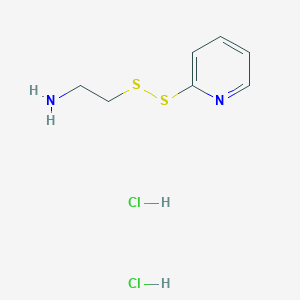
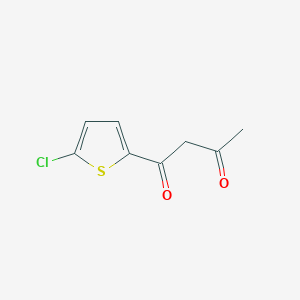
![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
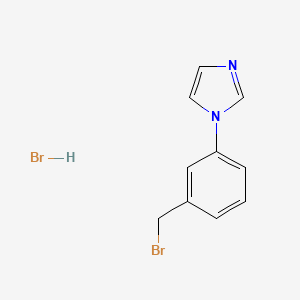
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
